Praeruptorin B

概要

説明

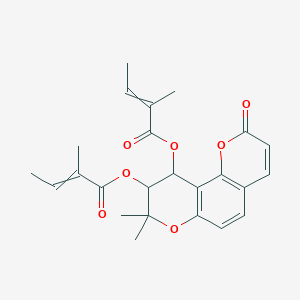

Praeruptorin B is a bioactive compound isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. This compound belongs to the class of angular-type pyranocoumarins and has been recognized for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin B involves the extraction of the compound from the roots of Peucedanum praeruptorum Dunn. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from the plant source. The process involves harvesting the roots, drying, and then using solvents such as ethanol or methanol for extraction. The extract is then subjected to various chromatographic techniques to purify this compound .

化学反応の分析

Types of Reactions: Praeruptorin B undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .

科学的研究の応用

Chemistry: Used as a reference compound in the study of pyranocoumarins and their derivatives.

Biology: Investigated for its effects on cellular processes, including cell migration and invasion.

Medicine: Explored for its therapeutic potential in treating conditions such as hyperlipidemia, insulin resistance, and cancer

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

類似化合物との比較

Praeruptorin B is compared with other similar compounds, such as:

Nectandrin B: A lignan with anti-inflammatory properties, showing comparable inhibitory effects on certain cellular processes.

Umbelliferone: A hydroxycoumarin with similar anti-inflammatory effects.

Liquiritigenin: A flavonoid with comparable lipid-lowering and anti-cancer activities.

This compound stands out due to its unique combination of lipid-lowering, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research and development .

生物活性

Praeruptorin B, a pyranocoumarin derived from the plant Peucedanum praeruptorum, has garnered attention for its diverse biological activities. This compound is primarily recognized for its lipid-lowering effects, anti-inflammatory properties, and potential therapeutic roles in metabolic disorders. Recent studies have elucidated its mechanisms of action, particularly concerning lipid metabolism and cellular signaling pathways.

Lipid Metabolism Regulation

One of the most significant findings regarding this compound is its role as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are crucial transcription factors involved in lipid homeostasis. Research indicates that this compound effectively suppresses the expression of SREBPs and their target genes in both in vitro and in vivo models.

- In Vitro Studies : HepG2 cells treated with this compound demonstrated a marked reduction in intracellular lipid levels and SREBP activity. Specifically, the compound inhibited the PI3K/Akt/mTOR signaling pathway, which is pivotal for SREBP activation .

- In Vivo Studies : In high-fat diet (HFD)-induced obese mice, treatment with this compound significantly ameliorated hyperlipidemia and insulin resistance. The expression of SREBPs and related genes in the liver was notably down-regulated, indicating a systemic effect on lipid metabolism .

The mechanism through which this compound exerts its effects involves several key pathways:

- PI3K/Akt/mTOR Pathway : By inhibiting this pathway, this compound reduces the phosphorylation of Akt, leading to decreased triglyceride levels and lower SREBP-1c expression. This inhibition is crucial for managing lipid synthesis and storage .

- Promotion of Brown Adipocyte Function : The compound also enhances the expression of genes related to brown adipose tissue (BAT) function, such as UCP1 and PGC1α. This suggests a potential role in promoting thermogenesis and energy expenditure .

Table: Summary of Biological Activities

Case Study 1: Effects on Hyperlipidemia

In a controlled study involving HFD-fed mice, this compound was administered at varying doses. The results showed a significant decrease in serum triglyceride levels and improvement in insulin sensitivity compared to control groups. Histological analysis revealed reduced lipid deposition in liver tissues, supporting its therapeutic potential for hyperlipidemia management .

Case Study 2: In Vitro Cellular Studies

A series of experiments conducted on HepG2 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability at higher concentrations but effectively reduced lipid accumulation at lower concentrations (10-20 μM). Western blot analyses confirmed decreased levels of both precursor and mature forms of SREBP proteins .

特性

IUPAC Name |

[8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。